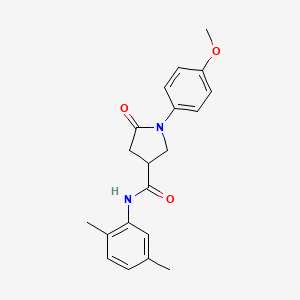![molecular formula C27H33N3O3 B5483230 1-(4-BUTOXYPHENYL)-3-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5483230.png)
1-(4-BUTOXYPHENYL)-3-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-BUTOXYPHENYL)-3-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrole ring, a butoxyphenyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BUTOXYPHENYL)-3-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-butoxybenzaldehyde with piperazine, followed by cyclization with maleic anhydride to form the pyrrole ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-BUTOXYPHENYL)-3-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(4-BUTOXYPHENYL)-3-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-BUTOXYPHENYL)-3-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxyphenyl)-3-{4-[(E)-3-Phenyl-2-Propenyl]Piperazino}Dihydro-1H-Pyrrole-2,5-Dione
- 1-(4-Ethoxyphenyl)-3-{4-[(E)-3-Phenyl-2-Propenyl]Piperazino}Dihydro-1H-Pyrrole-2,5-Dione
Uniqueness
1-(4-BUTOXYPHENYL)-3-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE stands out due to its butoxyphenyl group, which imparts unique chemical and physical properties. This structural feature may enhance its solubility, stability, and bioactivity compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3/c1-2-3-20-33-24-13-11-23(12-14-24)30-26(31)21-25(27(30)32)29-18-16-28(17-19-29)15-7-10-22-8-5-4-6-9-22/h4-14,25H,2-3,15-21H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBURKNMMIOUNU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5483148.png)
![4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5483155.png)
![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE](/img/structure/B5483170.png)
![4-benzyl-5-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5483178.png)
![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5483189.png)
![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5483193.png)

![3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5483213.png)
![1-(2-aminoethyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5483220.png)
![N-(3-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5483226.png)
![(4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5483237.png)
![N-[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-cyclopentylacetamide](/img/structure/B5483244.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5483247.png)
![N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide](/img/structure/B5483253.png)
